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Cat. No.: B1247993 Get Quote

An In-Depth Technical Guide to Dimethyl Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dimethyl lithospermate B (dmLSB), a derivative of a major active component of Salvia

miltiorrhiza (Danshen), has emerged as a promising small molecule with significant potential in

cardiovascular research, particularly in the context of cardiac arrhythmias. This technical guide

provides a comprehensive overview of Dimethyl lithospermate B, including its chemical

identifiers, and a detailed examination of its electrophysiological effects and underlying

mechanisms of action. This document synthesizes key experimental findings, presents

quantitative data in a structured format, and illustrates the proposed signaling pathways and

experimental workflows.

Chemical Identifiers
A clear identification of Dimethyl lithospermate B is crucial for research and regulatory

purposes. The following table summarizes its key chemical identifiers.
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Identifier Value

CAS Number 875313-64-7[1][2][3][4][5]

PubChem CID 72814155[6]

Molecular Formula C38H34O16[1][2]

Molecular Weight 746.67 g/mol [1][2]

Synonyms dmLSB, Lithospermic acid B dimethyl ester[1][2]

SMILES

COC(=O)C(CC1=CC=C(O)C(O)=C1)OC(=O)C=

CC1=CC=C(O)C2=C1C(C(=O)OC(CC1=CC=C(

O)C(O)=C1)C(=O)OC)C(C1=CC=C(O)C(O)=C1

)O2[4]

InChI

InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-

8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-

25(42)35-32(20)33(34(54-35)21-6-10-

24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-

19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-

34,39-45H,15-16H2,1-2H3[6]

Mechanism of Action and Electrophysiological
Effects
Dimethyl lithospermate B primarily functions as a selective agonist of the voltage-gated

sodium channel (Nav1.5) in cardiac myocytes.[1][4][5][7] Its principal mechanism involves the

slowing of the inactivation kinetics of the sodium current (INa), which leads to an increased

inward current during the early phases of the action potential.[1][2][4][7] This modulation of INa

results in a prolongation of the action potential duration (APD).[4][5]

Quantitative Electrophysiological Data
The following tables summarize the key quantitative findings from seminal studies on the

electrophysiological effects of Dimethyl lithospermate B.

Table 2.1: Effect of dmLSB on Sodium Current in Rat Ventricular Myocytes
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Parameter Value Reference

EC50 for increasing the slow

component of INa
20 µM [4]

Effect on APD90 (at 20 µM)
Increased from 58.8 ± 12.1 ms

to 202.3 ± 9.5 ms
[4][5]

Effect on Voltage-Dependence

of Inactivation
No significant effect [4]

Effect on Voltage-Dependence

of Activation

5 mV shift in the depolarized

direction
[4]

Table 2.2: Effect of dmLSB (10 µM) on Arrhythmogenesis in a Canine Brugada Syndrome

Model

Parameter Before dmLSB After dmLSB P-value Reference

Epicardial

Dispersion of

Repolarization

(EDR)

107.0 ± 54.8 ms 12.4 ± 18.1 ms <0.05 [1][2][3]

Transmural

Dispersion of

Repolarization

(TDR)

82.2 ± 37.4 ms 24.4 ± 26.7 ms <0.05 [1][2][3]

Incidence of

Phase 2

Reentry-induced

Arrhythmias

9 of 9

preparations

0 of 9

preparations
<0.05 [1][2][3]

Proposed Signaling Pathway for Sodium Channel
Modulation
The interaction of Dimethyl lithospermate B with the cardiac sodium channel leads to a

conformational change that slows the inactivation gate. This results in a sustained inward
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sodium current during the plateau phase of the action potential.

Proposed Mechanism of dmLSB on Cardiac Sodium Channel

Dimethyl lithospermate B Nav1.5 Channel
(Cardiac Sodium Channel)

Binds to Inactivation GateModulates Increased Inward
Sodium Current (INa)

Slowing leads to Action Potential
Prolongation

Causes Suppression of
Arrhythmias

Results in

Click to download full resolution via product page

Caption: Proposed mechanism of dmLSB on the cardiac sodium channel.

Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature, offering

a reproducible framework for further investigation.

Isolation and Synthesis of Dimethyl Lithospermate B
Isolation from Salvia miltiorrhiza[5]

Dried roots of S. miltiorrhiza are soaked in methanol at room temperature.
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The extract is filtered and concentrated under reduced pressure.

The resulting syrup is suspended in water and partitioned sequentially with n-hexane, ethyl

acetate (EtOAc), and n-butanol.

The EtOAc-soluble fraction, which shows activity in increasing action potential duration, is

subjected to further purification.

Purification is achieved through silica gel column chromatography followed by Sephadex LH-

20 column chromatography to yield pure Dimethyl lithospermate B.

Chemical Synthesis[8] A simplified methylation of Lithospermate B (LSB) can be performed to

yield dmLSB:

LSB is dissolved in methanol.

p-Toluenesulfonic acid is added as a catalyst.

The reaction proceeds to methylate the carboxylic acid groups of LSB, forming dmLSB.

Electrophysiological Recordings in Isolated
Cardiomyocytes
Patch-Clamp Technique in Rat Ventricular Myocytes[4][5]

Ventricular myocytes are isolated from adult rat hearts.

The whole-cell patch-clamp technique is used to record action potentials and ionic currents.

For action potential recordings, cells are maintained in a current-clamp mode and stimulated

with depolarizing current pulses.

For sodium current recordings, cells are voltage-clamped, and a low external sodium

concentration (10 mM) is used to avoid voltage escape. A prepulse to -120 mV is applied to

ensure full recovery from inactivation before the test pulse.

Data is acquired using a patch-clamp amplifier and digitized for analysis.
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Canine Arterially Perfused Right Ventricular Wedge
Preparation
Model for Brugada Syndrome Arrhythmogenesis[1][2][3]

A wedge of the right ventricular free wall is dissected from a canine heart and cannulated via

the right coronary artery.

The preparation is perfused with Tyrode's solution and paced from the endocardial surface.

Transmembrane action potentials are recorded simultaneously from epicardial and

endocardial sites using floating microelectrodes. A transmural ECG is also recorded.

The Brugada syndrome phenotype is induced by perfusing with agents such as terfenadine,

verapamil, or pinacidil to create an outward shift in the balance of current during the early

phases of the action potential.

Dimethyl lithospermate B is then added to the perfusate to assess its effects on the

induced arrhythmogenic substrate.

Experimental Workflow Diagram
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Experimental Workflow for Assessing dmLSB Efficacy
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Caption: Workflow for in vitro and ex vivo dmLSB evaluation.

Potential Cardioprotective Signaling Pathway
While the primary mechanism of Dimethyl lithospermate B is on the sodium channel, related

compounds like Magnesium Lithospermate B have been shown to exert cardioprotective

effects through the inhibition of apoptosis signaling pathways. Specifically, Magnesium

Lithospermate B inhibits the interaction between TGFβ-activated protein kinase 1-binding

protein 1 (TAB1) and p38, a key component of the mitogen-activated protein kinase (MAPK)

pathway.[9] This suggests a potential avenue for further research into the broader

cardioprotective effects of dmLSB beyond its anti-arrhythmic properties.

Hypothetical Cardioprotective Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1247993?utm_src=pdf-body-img
https://www.benchchem.com/product/b1247993?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3095368/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothetical Cardioprotective Signaling Pathway of dmLSB
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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